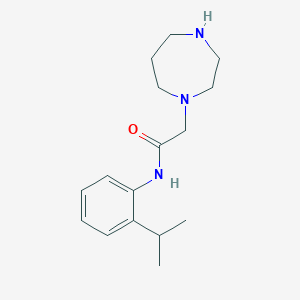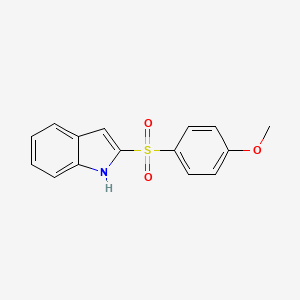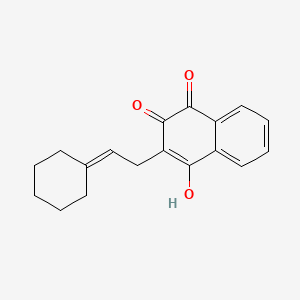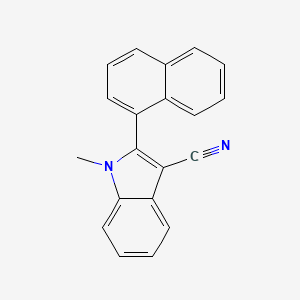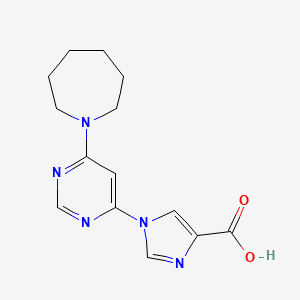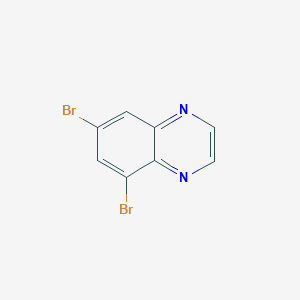
5,7-Dibromoquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromoquinoxaline is a halogenated heterocyclic compound with the molecular formula C8H4Br2N2 It is a derivative of quinoxaline, where two bromine atoms are substituted at the 5th and 7th positions of the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromoquinoxaline typically involves the bromination of quinoxaline. One common method includes the addition of bromine to a solution of quinoxaline in acetonitrile under reflux conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The mixture is then cooled, and the product is isolated through extraction and purification processes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dibromoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoxaline derivative, while reduction can produce a dihydroquinoxaline compound .
Scientific Research Applications
5,7-Dibromoquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,7-Dibromoquinoxaline involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 5,8-Dibromoquinoxaline
- 2,3-Dibromoquinoxaline
- 2,6-Dibromoquinoxaline
Comparison: 5,7-Dibromoquinoxaline is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity. Compared to other dibromoquinoxaline derivatives, it may exhibit different properties and applications, making it a valuable compound for targeted research .
Properties
Molecular Formula |
C8H4Br2N2 |
|---|---|
Molecular Weight |
287.94 g/mol |
IUPAC Name |
5,7-dibromoquinoxaline |
InChI |
InChI=1S/C8H4Br2N2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H |
InChI Key |
JSSNFHGNGIQFMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


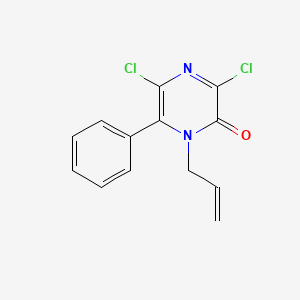

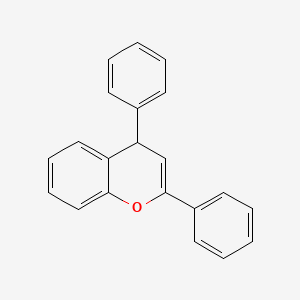
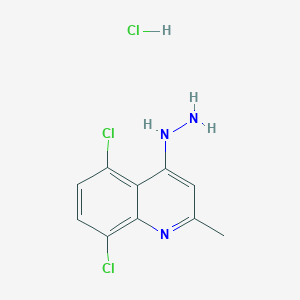

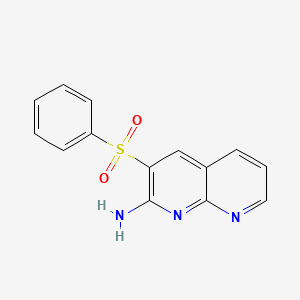

![Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11842670.png)
